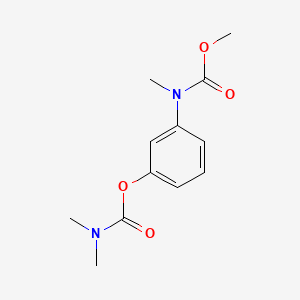
Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) is a bioactive chemical.
Applications De Recherche Scientifique
Synthesis and Applications in Chemical Industry : Carbamate esters, including derivatives of carbanilic acid, are significant in the chemical industry. A study demonstrated a phosgene-free synthesis of various carbamates, highlighting the potential of using alternative methods for carbamate production, which can be safer and more environmentally friendly (Litwinowicz & Kijeński, 2015).
Chemoselective Reactions Catalyzed by Alkali Metal Exchanged Faujasites : Research has shown that in the presence of certain catalysts, dimethyl carbonate reacts with specific acids to form methyl or carbamate esters, demonstrating a high level of chemoselectivity. This finding is important for understanding the selective synthesis of esters, including those related to carbanilic acid (Selva, Tundo, Brunelli & Perosa, 2007).
Polymer Synthesis and Applications : The synthesis and characterization of novel monomers for producing amphiphilic polycyclooctene-graft-poly(ethylene glycol) copolymers were explored. This research can be linked to the broader applications of carbanilic acid derivatives in the field of polymer chemistry (Shi et al., 2010).
Phosgene-Free Synthesis Processes : Studies have focused on developing processes to synthesize valuable chemical compounds without using phosgene, a hazardous chemical. This includes the synthesis of carbamates, highlighting the relevance of carbanilic acid derivatives in safer chemical manufacturing processes (Aso & Baba, 2003).
Biodegradable Plasticizers from Tartaric Acid Esters : The use of esters derived from tartaric acid, including methylated esters, as biodegradable plasticizers for polylactide (PLA) was explored. This research indicates the potential use of carbanilic acid derivatives in the development of environmentally friendly materials (Zawada et al., 2017).
Catalysis and Chemical Reactions : Several studies have investigated the role of different catalysts in chemical reactions involving esters, including those related to carbanilic acid. These reactions are crucial for understanding the synthesis and applications of these compounds in various chemical processes (Distaso & Quaranta, 2004).
Propriétés
Numéro CAS |
19961-92-3 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-13(2)11(15)18-10-7-5-6-9(8-10)14(3)12(16)17-4/h5-8H,1-4H3 |
Clé InChI |
NRUBYAXMLCSEJN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC |
SMILES canonique |
CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC |
Apparence |
Solid powder |
Autres numéros CAS |
19961-92-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




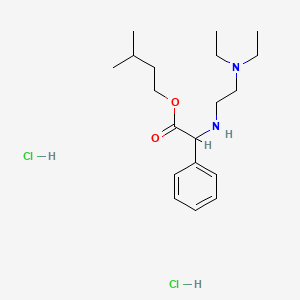

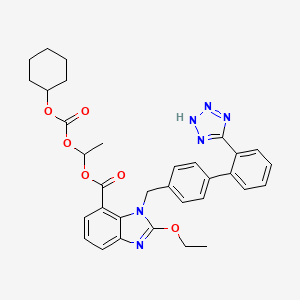
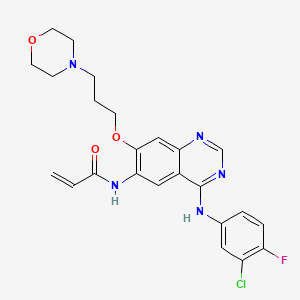
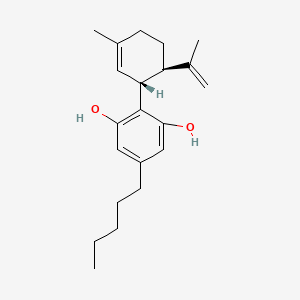
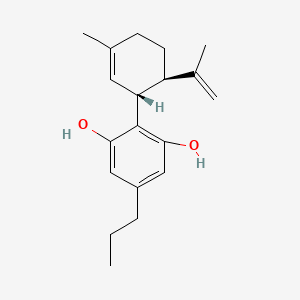
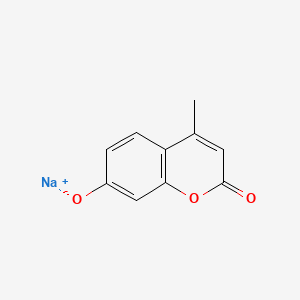

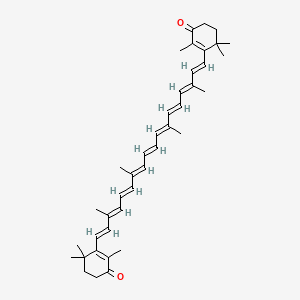
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)


